Ethyl acetate-D3

描述

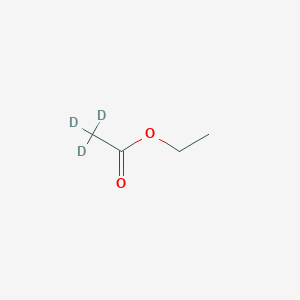

Ethyl acetate-D3, also known as deuterated ethyl acetate, is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is commonly used in various scientific research applications due to its unique properties. This compound has the molecular formula C4H5D3O2 and is a colorless liquid with a characteristic sweet smell.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl acetate-D3 can be synthesized through the esterification of deuterated ethanol (C2H5D3OH) with acetic acid (CH3COOH) in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C2H5D3OH+CH3COOH→C4H5D3O2+H2O

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is typically carried out in a continuous reactor with efficient removal of water to drive the equilibrium towards the formation of the ester. The use of azeotropic distillation can help in the separation and purification of the product.

化学反应分析

Types of Reactions

Ethyl acetate-D3 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to deuterated ethanol and acetic acid.

Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Deuterated ethanol and acetic acid.

Reduction: Deuterated ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Analytical Chemistry

Column Chromatography and Extraction

Ethyl acetate-D3 is extensively used as a solvent in column chromatography due to its ability to dissolve a wide range of compounds. It serves as a mobile phase for separating and identifying different compounds in mixtures. The incorporation of deuterium enhances the sensitivity of mass spectrometry analyses, allowing for improved detection limits in qualitative and quantitative studies .

Case Study: LC-MS Analysis

A study demonstrated the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze acyl-homoserine lactones (acyl-HSLs) from E. coli cultures. The deuterated solvent improved the accuracy of retention time analysis and quantification, highlighting its utility in microbiological studies .

Pharmacology

Drug Development and Metabolism Studies

This compound is utilized in pharmacological research to study drug metabolism and interactions. Its deuterated nature allows researchers to trace metabolic pathways with greater precision. For instance, it can be used to label compounds during synthesis, facilitating the investigation of drug absorption and distribution in biological systems.

Case Study: PET Tracers

In a study exploring dopamine D3 receptor antagonists, this compound was employed during the synthesis of radiolabeled compounds. This application underscores its role in developing positron emission tomography (PET) tracers for monitoring receptor activity in vivo, which is crucial for understanding neurological disorders .

Environmental Science

Pollution Monitoring

This compound can be used as a reference standard in environmental monitoring studies to assess the degradation of organic pollutants. Its isotopic labeling aids in distinguishing between natural and anthropogenic sources of contamination.

Case Study: Degradation Pathways

Research examining the degradation pathways of ethyl acetate in various environmental conditions utilized this compound to trace the breakdown products accurately. This application is vital for developing strategies for pollution remediation .

Food Industry

Flavoring Agent

In food science, this compound is applied as a flavoring agent due to its pleasant odor profile. The deuterated version allows for tracing flavor compounds during sensory analysis, providing insights into flavor release mechanisms.

Case Study: Sensory Analysis

A study on flavor release dynamics used this compound to label flavor compounds in confectionery products. The results indicated that deuterium labeling significantly enhanced the understanding of how flavors are perceived over time .

Industrial Applications

Solvent in Coatings and Inks

This compound finds applications as a solvent in coatings and inks due to its excellent solvency properties. The use of deuterated solvents can help improve the performance characteristics of these products while providing insights into their chemical behavior during formulation.

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Column chromatography | Improved separation sensitivity |

| Pharmacology | Drug metabolism studies | Enhanced tracing capabilities |

| Environmental Science | Pollution monitoring | Distinguishing contamination sources |

| Food Industry | Flavoring agent | Insights into flavor dynamics |

| Industrial Applications | Solvent for coatings and inks | Enhanced performance characteristics |

作用机制

The mechanism of action of ethyl acetate-D3 in various applications is primarily due to the presence of deuterium atoms, which have different nuclear properties compared to hydrogen. In NMR spectroscopy, deuterium has a different magnetic moment, resulting in distinct spectral lines that help in the analysis of complex molecules. In mass spectrometry, the increased mass of deuterium compared to hydrogen allows for the differentiation of labeled and unlabeled compounds, aiding in the study of reaction pathways and mechanisms.

相似化合物的比较

Ethyl acetate-D3 can be compared with other deuterated esters such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Propyl acetate-D3: Contains a propyl group instead of an ethyl group.

Butyl acetate-D3: Contains a butyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. Its relatively simple structure and widespread use make it a valuable compound in various research fields.

生物活性

Ethyl acetate-D3, a deuterated form of ethyl acetate, has garnered attention in various fields of research due to its unique properties and biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Ethyl acetate (EtOAc) is an ester formed from ethanol and acetic acid. The deuterated variant, this compound, is used in studies requiring isotopic labeling for tracking metabolic pathways or reaction mechanisms. The synthesis of this compound typically involves the reaction of deuterated ethanol with acetic acid under controlled conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Solvent Properties : As a solvent, this compound can influence the solubility and stability of various compounds, impacting their biological availability.

- Metabolic Pathways : Ethyl acetate itself is known to undergo hydrolysis to form acetic acid and ethanol, which may then participate in biological processes. The deuterated form allows for the tracing of these metabolites in biological systems.

Case Studies and Research Findings

- In Vitro Studies on Cell Lines :

- Research has demonstrated that this compound can modulate cellular responses in various human cell lines. For instance, studies using HL60 cells showed that treatment with this compound influenced gene expression related to differentiation and apoptosis, suggesting potential applications in cancer therapy .

- Impact on Vitamin D Metabolism :

Data Table: Summary of Biological Activities

| Study | Cell Line/Model | Biological Activity Observed | Reference |

|---|---|---|---|

| 1 | HL60 | Enhanced differentiation markers | |

| 2 | HepG2/RPTEC | Increased Vitamin D metabolism | |

| 3 | Various | Modulation of apoptosis pathways |

Stability and Formulation Challenges

Despite its beneficial effects, the stability of this compound in various formulations poses challenges. Factors such as temperature, light exposure, and pH can significantly affect its stability and efficacy . Research has focused on stabilizing this compound through various means, including the use of stabilizing agents like EDTA.

属性

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?

A1: Studying the pyrolysis of this compound and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.

Q2: The research mentions that this compound exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?

A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.

Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?

A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。